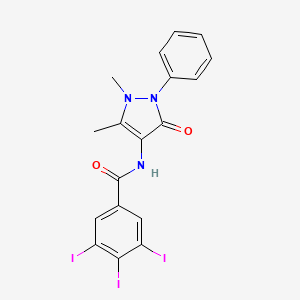

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

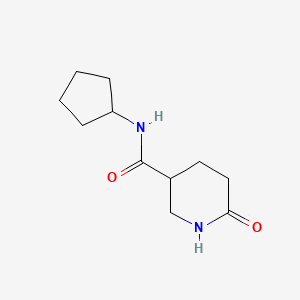

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a useful research compound. Its molecular formula is C18H14I3N3O2 and its molecular weight is 685.042. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis and structural characterization of p-nitrobenzamide compounds, including derivatives with similar complex structures, have been reported. These studies often involve spectroscopic methods like NMR and IR, as well as X-ray diffraction techniques to elucidate the molecular geometry and electronic structure, which are crucial for understanding their reactivity and potential applications in materials science or as chemical intermediates (Arslan, Kazak, & Aydın, 2015).

Antimicrobial Activity

Derivatives of benzamides, including those with additional functional groups or heterocyclic components, have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial screening of benzamide derivatives, for example, has shown potential in developing new therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Bioactive Compounds and Drug Design

Chemical entities containing benzamide motifs are frequently investigated for their biological activities, which can lead to the design of new drugs. Studies on compounds with benzamide structures have examined their role in inhibiting biological processes such as mitosis in plant cells, indicating potential applications in agriculture or as lead compounds for anticancer drugs (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

Wirkmechanismus

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases and ecto-5′-nucleotidases by this compound can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, contributing to the regulation of intracellular levels of phosphate and inorganic pyrophosphate . Ecto-5′-nucleotidases are involved in the regulation of purinergic signaling, which plays a role in a variety of physiological processes, including neurotransmission, immune response, and thromboregulation .

Pharmacokinetics

As a metabolite of aminophenazone, a nonsteroidal anti-inflammatory drug , it is likely to share some of its pharmacokinetic properties. Aminophenazone is known to be well-absorbed orally and is metabolized in the liver . Its metabolites, including this compound, are likely to be excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on its target enzymes. By inhibiting alkaline phosphatases and ecto-5′-nucleotidases, it may alter the levels of phosphate, inorganic pyrophosphate, and nucleotides within cells . This could potentially affect a variety of cellular processes, including signal transduction, energy metabolism, and cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to its target enzymes and its inhibitory activity . Additionally, factors such as the compound’s formulation and route of administration can influence its absorption and distribution within the body .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE interacts with several enzymes, proteins, and other biomolecules . It has been tested for its inhibitory potential against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . It was also tested against recombinant human and rat ecto-5′-nucleotidases .

Molecular Mechanism

The molecular mechanism of action of N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE is complex and involves multiple interactions at the molecular level. It is known to bind nucleotide protein targets , but the specifics of these binding interactions, enzyme inhibition or activation, and changes in gene expression are still being studied.

Eigenschaften

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14I3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQITJLMGVQZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)I)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14I3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)

![(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide](/img/structure/B2992242.png)

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)

![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)